molecular formula C18H17Cl2NOS B1613359 2,5-Dichloro-3'-thiomorpholinomethyl benzophenone CAS No. 898787-84-3

2,5-Dichloro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1613359
CAS No.: 898787-84-3
M. Wt: 366.3 g/mol
InChI Key: WJNAWOOAERWDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3'-thiomorpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17Cl2NOS and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophore Applications in Biochemistry

Benzophenones, including derivatives like 2,5-Dichloro-3'-thiomorpholinomethyl benzophenone, are utilized in bioorganic chemistry and biological chemistry due to their unique photochemical properties. Upon excitation, they can form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds, leading to covalent C-C bond formation. This property is exploited in various applications, such as mapping binding sites, identifying molecular targets, proteome profiling, bioconjugation, and surface grafting. These processes benefit from the low reactivity of benzophenones toward water, their stability in ambient light, and their convenient excitation properties, making them valuable tools in the study and modification of biopolymers and in material science applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Antitumor Activity

Research has also explored the synthesis of novel benzophenone derivatives, including those similar to this compound, for their cytotoxic and antitumor activities. Certain derivatives have shown potent cytotoxic activity against specific cancer cell lines in vitro, and some have demonstrated significant antitumor activity in vivo. This suggests that modifications to the benzophenone structure, such as the inclusion of morpholino and thiomorpholino groups, could enhance the compound's antitumor efficacy, presenting a potential area for further investigation in cancer research (Kumazawa et al., 1997).

Environmental Concerns and Removal Techniques

While not directly related to this compound, studies on benzophenone-3 (BP-3), a related compound, have highlighted potential environmental concerns due to its widespread use and persistence in aquatic environments. Research into the removal of such compounds from water using techniques like ferrate(VI) oxidation indicates a growing interest in mitigating the environmental impact of benzophenone derivatives. These studies suggest avenues for developing environmentally friendly removal strategies for benzophenone compounds, potentially including this compound, from water sources (Yang & Ying, 2013).

Properties

IUPAC Name

(2,5-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-15-4-5-17(20)16(11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNAWOOAERWDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643390
Record name (2,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-84-3
Record name (2,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3'-thiomorpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3'-thiomorpholinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3'-thiomorpholinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-3'-thiomorpholinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-3'-thiomorpholinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-3'-thiomorpholinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.